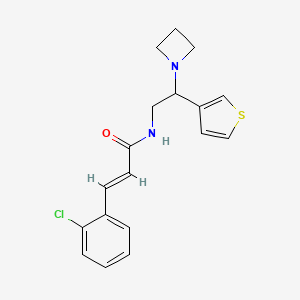

(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide

Description

The compound "(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide" is a synthetic acrylamide derivative featuring a unique combination of substituents:

- Azetidine ring: A four-membered nitrogen-containing heterocycle known for enhancing metabolic stability and bioavailability in drug design.

- Thiophen-3-yl group: A sulfur-containing aromatic moiety often used to improve binding affinity in receptor-ligand interactions.

- 2-Chlorophenyl group: A halogenated aromatic substituent that enhances lipophilicity and modulates electronic properties.

Properties

IUPAC Name |

(E)-N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-(2-chlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2OS/c19-16-5-2-1-4-14(16)6-7-18(22)20-12-17(21-9-3-10-21)15-8-11-23-13-15/h1-2,4-8,11,13,17H,3,9-10,12H2,(H,20,22)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUFISREUKTMBU-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(CNC(=O)C=CC2=CC=CC=C2Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C1)C(CNC(=O)/C=C/C2=CC=CC=C2Cl)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The table below highlights structural and functional similarities to the target compound:

Structural and Functional Insights

Azetidine vs. Piperazine/Pyrrolidine

- The azetidine ring in the target compound may confer enhanced metabolic stability compared to larger rings like piperazine (six-membered) or pyrrolidine (five-membered) due to reduced ring strain and conformational flexibility .

- Piperazine-containing analogs (e.g., ) exhibit high affinity for D3 receptors, suggesting that substituting azetidine for piperazine could modulate receptor selectivity or pharmacokinetics.

Thiophen-3-yl vs. Other Aromatic Groups

- Thiophen-3-yl is a common motif in μ-opioid receptor agonists (e.g., FH321 ) and D3 ligands (e.g., ), where it participates in π-π stacking interactions.

2-Chlorophenyl Substitution

- The 2-chlorophenyl group is prevalent in acetylcholinesterase (AChE) inhibitors (e.g., 5b ) and receptor ligands. Its electron-withdrawing properties enhance binding to hydrophobic pockets in enzymes or receptors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide, and how can reaction conditions be controlled to maximize yield?

- Methodology : Multi-step synthesis typically involves coupling azetidine-thiophene precursors with 2-chlorophenylacrylamide derivatives. Key steps include:

- Azetidine-thiophene intermediate preparation : Reacting azetidine with thiophene-3-carboxaldehyde under reductive amination (NaBH4/EtOH, 0–5°C) .

- Acrylamide coupling : Using acryloyl chloride in dry DMF with a base (e.g., triethylamine) at 0°C to prevent polymerization .

- Critical parameters : Solvent polarity (DMF vs. dichloromethane), temperature control (<5°C for exothermic steps), and stoichiometric ratios (1:1.2 for amine:acyl chloride) to minimize side products .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and functional groups in this compound?

- NMR :

- -NMR: Thiophene protons (δ 7.1–7.4 ppm), azetidine N-CH2 (δ 3.1–3.3 ppm), and acrylamide vinyl protons (δ 6.3–6.9 ppm, J = 15–16 Hz for E-configuration) .

- -NMR: Carbonyl C=O (δ 165–170 ppm), chlorophenyl C-Cl (δ 125–130 ppm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition or Michael acceptor pathways?

- Approach :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity of the acrylamide β-carbon (LUMO energy < -1.5 eV suggests high reactivity) .

- Molecular docking : Simulate interactions with cysteine residues (e.g., in kinases) to predict covalent binding via Michael addition .

- Validation : Compare computational results with experimental kinetic studies (e.g., pseudo-first-order rate constants for thiol adduct formation) .

Q. What strategies resolve contradictions in reported bioactivity data across cell-based vs. enzyme assays?

- Case study : If IC values differ between kinase inhibition (nM range) and cytotoxicity (µM range):

- Hypothesis : Off-target effects from azetidine-thiophene moiety interacting with membrane transporters .

- Experimental design :

- Use isothermal titration calorimetry (ITC) to quantify binding affinity for primary vs. secondary targets.

- Perform CRISPR knockouts of suspected off-target proteins (e.g., ABC transporters) to isolate mechanism .

- Data normalization : Adjust for cellular uptake efficiency via LC-MS quantification of intracellular compound levels .

Q. How does the azetidine-thiophene moiety influence the compound’s pharmacokinetic properties?

- Lipophilicity : Calculate logP (cLogP ~2.8) to predict blood-brain barrier permeability .

- Metabolic stability :

- In vitro assay : Incubate with liver microsomes; monitor CYP3A4-mediated N-dealkylation of azetidine via LC-MS/MS .

- Structural mitigation : Introduce fluorine at azetidine C3 to block oxidation .

Methodological Challenges and Solutions

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.